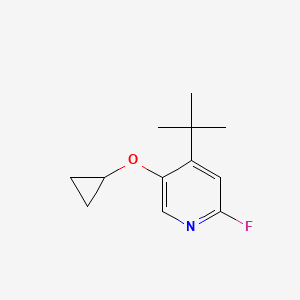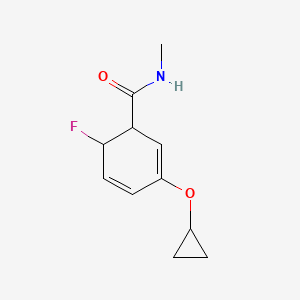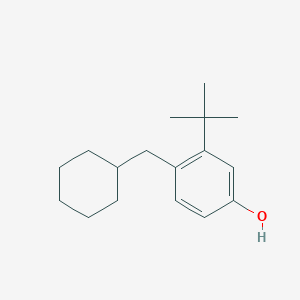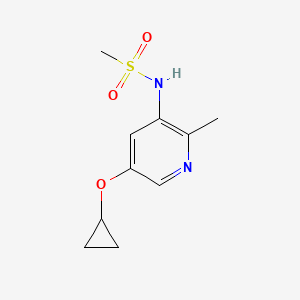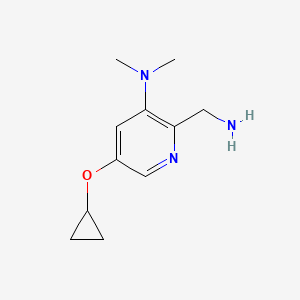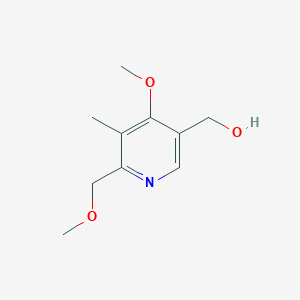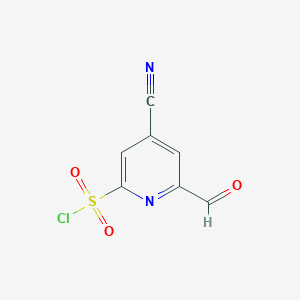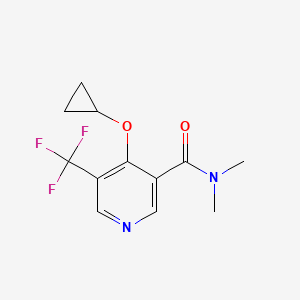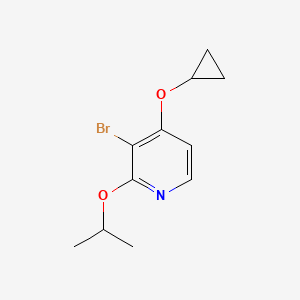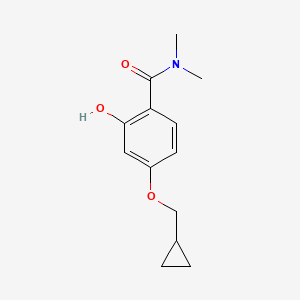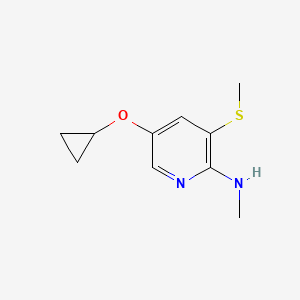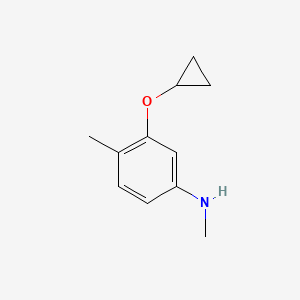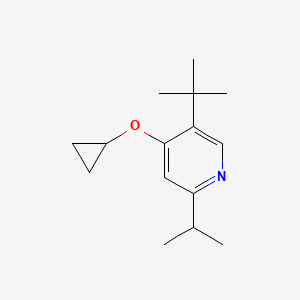
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is an organic compound with a complex structure that includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridine ring with the desired substituents through a series of reactions, including alkylation and cyclization. The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the cyclopropoxy group can be added through a nucleophilic substitution reaction. The isopropyl group can be introduced through a Grignard reaction or similar alkylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one or more substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various cellular pathways, leading to effects such as enzyme inhibition, receptor activation, or changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-2-isopropylpyridine: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
5-Tert-butyl-2-isopropylpyridine: Lacks the cyclopropoxy group, which may influence its solubility and interaction with biological targets.
5-Tert-butyl-4-cyclopropoxy-pyridine:
Uniqueness
5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the cyclopropoxy group introduces ring strain and reactivity, and the isopropyl group adds hydrophobicity. These features make the compound a valuable tool in various fields of research and development.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
5-tert-butyl-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)13-8-14(17-11-6-7-11)12(9-16-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
IXOUVPMBEICBAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C(=C1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


